Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a complex compound with multiple functional groups. Compounds with a similar imidazo[1,2-a]pyridine core have been found to exhibit anti-proliferative activity against certain bacteria .
Mode of Action
The bromine atom in its structure could potentially participate in various organic reactions, and the imidazo[1,2-a]pyridine ring could interact with biological molecules .
Biochemical Pathways
Compounds with a similar imidazo[1,2-a]pyridine core have been associated with antibacterial activity, suggesting they may interfere with bacterial cell division or other essential processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have shown anti-bacterial action against certain bacteria without any activity on other bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at room temperature or in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. This is followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could use agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures due to its reactivity and functional group compatibility.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: Similar in structure but with the bromo group at the 3-position.
6-Bromoimidazo[1,2-a]pyridine: Lacks the ester group, making it less reactive in certain synthetic applications.
Uniqueness
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the bromo and ester functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a wide range of modifications and applications in various fields of research .
Properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPNKRNFZTZQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718285 | |
Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042141-37-6 | |
Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1042141-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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